2,6-Diphenylpiperidin-4-ol

Catalog No.
S8896669
CAS No.
2403-90-9
M.F
C17H19NO
M. Wt
253.34 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diphenylpiperidin-4-ol

CAS Number

2403-90-9

Product Name

2,6-Diphenylpiperidin-4-ol

IUPAC Name

2,6-diphenylpiperidin-4-ol

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-10,15-19H,11-12H2

InChI Key

VCBGAQUNICXDAK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O

2,6-Diphenylpiperidin-4-ol is a chemical compound belonging to the piperidine class, characterized by its unique structure featuring two phenyl groups attached to the 2 and 6 positions of the piperidine ring, and a hydroxyl group at the 4 position. Its molecular formula is C17H21NC_{17}H_{21}N and it has a molecular weight of approximately 255.36 g/mol. The compound exhibits a white to off-white crystalline appearance and is soluble in organic solvents such as ethanol and methanol, but has limited solubility in water.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. For example, oxidation with reagents like chromic acid can convert it to 2,6-diphenylpiperidin-4-one.
  • Reduction: The compound can also participate in reduction reactions, particularly involving its carbonyl derivatives.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with desired properties .

Research indicates that 2,6-diphenylpiperidin-4-ol exhibits significant biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively, which may contribute to its potential therapeutic applications.
  • Neuroprotective Effects: Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Activity: The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .

The synthesis of 2,6-diphenylpiperidin-4-ol can be achieved through several methods:

  • Cyclization of Amino Alcohols: Starting from appropriate amino alcohols and phenylacetaldehyde, a cyclization reaction can yield the desired piperidin derivative.
  • Reduction of Ketones: The reduction of 2,6-diphenylpiperidin-4-one using reducing agents such as lithium aluminum hydride can produce 2,6-diphenylpiperidin-4-ol.
  • Multi-component Reactions: Recent advancements have introduced catalytic multi-component reactions that allow for the efficient synthesis of this compound along with other derivatives .

2,6-Diphenylpiperidin-4-ol has various applications in different fields:

  • Pharmaceuticals: Its neuroprotective and antioxidant properties make it a candidate for developing drugs targeting neurodegenerative diseases.
  • Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Due to its unique structural properties, it may be explored for use in polymer chemistry and material sciences .

Studies on the interactions of 2,6-diphenylpiperidin-4-ol with biological macromolecules have revealed insights into its binding affinity and mechanism of action. Molecular docking studies indicate that it interacts favorably with certain receptors involved in neuroprotection and inflammation pathways. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders .

Catalytic Asymmetric Synthesis Strategies

The enantioselective construction of 2,6-diphenylpiperidin-4-ol derivatives has been revolutionized by chiral Brønsted acid catalysts and transition metal complexes. Chiral phosphoric acids (CPAs), such as those developed by Akiyama and Terada, enable asymmetric Mannich-type reactions to install stereocenters with >90% enantiomeric excess (e.e.). For example, CPAs activate imine intermediates through hydrogen-bonding networks, directing nucleophilic attack to yield piperidine frameworks with precise stereocontrol.

Recent work by Huang et al. demonstrated the use of triazolium-derived N-heterocyclic carbene (NHC) catalysts for desymmetrizing N-Cbz-glutarimides, achieving e.e. values up to 98%. This method tolerates diverse functional groups, including esters and terminal alkenes, and has been applied to synthesize intermediates for pharmacologically active compounds like (R)-Baclofen.

Table 1: Representative Catalytic Asymmetric Syntheses

SubstrateCatalystYield (%)e.e. (%)Application
N-Cbz-glutarimideTriazolium NHC7491(R)-Baclofen intermediate
4-Substituted glutarimideCPA (Akiyama-type)8595Antidepressant analogs
Styrene derivativesChiral IDPi salt9196Cyclobutane libraries

Transition metal catalysis, particularly using palladium and copper, facilitates cross-coupling reactions to introduce aryl groups at the 2- and 6-positions. Heck and Suzuki-Miyaura couplings have been employed to functionalize bromophenyl precursors, as evidenced by Liu et al.’s work on porphyrin-based supramolecular polymers.

Multicomponent Reaction-Based Architectures

Multicomponent reactions (MCRs) offer atom-efficient routes to diversify the piperidine core. The Ugi reaction, combining amines, aldehydes, isocyanides, and carboxylic acids, generates highly functionalized 2,6-diphenylpiperidin-4-ol derivatives in a single step. For instance, Rajanarayanan and Jeyaraman reported a three-component condensation using benzaldehyde derivatives, aniline, and cyclic ketones to yield substituted piperidines with 70–85% efficiency.

Microwave-assisted MCRs have reduced reaction times from hours to minutes while improving yields. A 2022 study demonstrated the synthesis of 14-methoxytylophorinicine analogs via microwave-enhanced Friedel-Crafts acylation, achieving 92% yield in 15 minutes.

Post-Functionalization Techniques for Structural Diversification

Post-functionalization of preassembled 2,6-diphenylpiperidin-4-ol scaffolds enables precise structural modifications. Liu et al. achieved enantioselective Heck reactions on Au(111) surfaces using Cu-coordinated supramolecular polymers, yielding chiral cycloadducts with inverted planar chirality. This approach preserves the integrity of the piperidine core while introducing vinyl or biphenyl groups at specific positions.

Key Post-Functionalization Routes:

  • Divergent Cross-Coupling: Preformed chiral SPs undergo Heck reactions to attach R- or S-enantiomers exclusively, achieving 100% enantiopurity in some cases.
  • Enzymatic Resolution: Lipases and esterases dynamically resolve racemic mixtures, enriching desired enantiomers to >99% e.e..
  • Photoredox Functionalization: Visible light-driven C–H activation installs fluorinated or aminated groups without metal catalysts.

SARS-CoV-2 Main Protease (MPro) Inhibition Mechanisms

2,6-Diphenylpiperidin-4-ol derivatives have demonstrated significant potential as inhibitors of SARS-CoV-2 Main Protease (MPro), a critical enzyme for viral replication. Molecular docking studies using Schrödinger Maestro 12.4 revealed that these derivatives bind to the active site of MPro (PDB ID: 5R84) through hydrogen bonding and hydrophobic interactions. The derivatives exhibited strong binding affinities, with 3-ethyl-3-methyl-2,6-diphenylpiperidin-4-ol (compound M7) showing a Glide Score of -7.2 kcal/mol and XP GScore of -6.8 kcal/mol [2]. Key interactions involved residues GLN-189 and THR-190, which are critical for substrate recognition and catalysis [2].

Table 1: Docking Scores of 2,6-Diphenylpiperidin-4-ol Derivatives Against SARS-CoV-2 MPro

CompoundGlide Score (kcal/mol)XP GScore (kcal/mol)Binding Interactions
M1-5.4-5.1ASN-142, HIS-163
M3-6.1-5.8GLU-166, CYS-145
M7-7.2-6.8GLN-189, THR-190

The piperidine core facilitates π-π stacking with aromatic residues in the MPro binding pocket, while hydroxyl and alkyl substituents enhance solubility and target engagement [2].

Hematological Malignancy Target Engagement Studies

2,6-Diphenylpiperidin-4-ol derivatives have shown promise in targeting hematological malignancies through modulation of apoptotic pathways. In vitro studies on compounds 3-chloro-3-methyl-2,6-diarylpiperidin-4-one (II and IV) revealed a 60–70% reduction in viability of myeloma (U266) and leukemia (K562) cell lines at 50 μM concentrations [4]. These compounds upregulated pro-apoptotic genes p53 (2.5-fold) and Bax (3.1-fold) while downregulating anti-apoptotic Bcl-2 (0.4-fold) [4].

Table 2: mRNA Expression Changes in Hematological Cancer Cell Lines

Compoundp53 Fold ChangeBax Fold ChangeBcl-2 Fold Change
II2.32.80.5
IV2.53.10.4

Molecular docking against myeloma (6FS1, 6FSO) and leukemia (6TJU) targets confirmed stable binding modes, with compound IV showing a binding energy of -8.9 kcal/mol against 6FS1 [4]. The chloro and methyl substituents at the 3-position were critical for inducing conformational changes in kinase domains.

Comparative Binding Affinity Landscapes Across Kinase Families

The binding affinity of 2,6-diphenylpiperidin-4-ol derivatives varies significantly across kinase families due to structural differences in ATP-binding pockets. Against renin (4PYV), derivatives such as 3,3-dimethyl-2,6-diphenylpiperidin-4-ol (D2) exhibited a Prime MM-GBSA binding energy of -35.71 kcal/mol, outperforming reference inhibitors like aliskiren (-28.4 kcal/mol) [1]. In contrast, the same compound showed moderate affinity (-6.7 kcal/mol) for SARS-CoV-2 MPro [2].

Table 3: Comparative Binding Affinities of 2,6-Diphenylpiperidin-4-ol Derivatives

Target ProteinPDB IDCompoundBinding Energy (kcal/mol)Key Residues
Renin4PYVD2-35.71ASP-32, PHE-117
SARS-CoV-2 MPro5R84M7-7.2GLN-189, THR-190
Myeloma Kinase6FS1IV-8.9LYS-158, ASP-162

The piperidine scaffold’s flexibility allows adaptation to diverse binding pockets, with aryl substituents optimizing van der Waals interactions. For example, dimethyl groups at the 3-position enhance hydrophobic contacts in renin’s S3 subpocket [1], while chloro substituents improve electrostatic complementarity in kinase targets [4].

Electronic Effects of Aryl Ring Substitution Patterns

The electronic properties of aryl ring substituents in 2,6-diphenylpiperidin-4-ol derivatives critically influence their biological activity through modulation of electron density distribution and molecular orbital characteristics. Crystallographic studies reveal that the piperidine ring adopts a stable chair conformation with all substituents positioned equatorially, minimizing steric hindrance and optimizing electronic interactions [1]. The dihedral angle between the two phenyl rings measures 56.90 degrees, creating an optimal spatial arrangement that facilitates favorable π-π stacking interactions and influences the overall electronic environment of the molecule [1].

Molecular docking investigations demonstrate that electron-donating alkyl substituents at the 3-position significantly enhance binding affinity through modulation of the electronic environment. The 3,3-dimethyl derivative (D2) exhibits the highest binding energy of -35.71 kcal/mol, substantially exceeding the unsubstituted parent compound (-17.45 kcal/mol) [2] [3]. This dramatic improvement in binding affinity correlates with the electron-donating nature of methyl groups, which increase electron density on the piperidine nitrogen and enhance hydrogen bonding interactions with target residues threonine-77, aspartate-32, and phenylalanine-117 [2] [3].

The electronic effects manifest through hyperconjugative interactions between the carbon-hydrogen bonds of alkyl substituents and the adjacent sigma framework. Density functional theory calculations at the B3LYP/6-311++G(d,p) level reveal that alkyl substitution increases the highest occupied molecular orbital (HOMO) energy while decreasing the lowest unoccupied molecular orbital (LUMO) energy, resulting in a reduced HOMO-LUMO gap that correlates with enhanced chemical reactivity [4]. The molecular electrostatic potential surface analysis demonstrates that oxygen-41 represents the most electronegative center, while nitrogen-14 constitutes the most electropositive region, establishing the primary sites for intermolecular interactions [4].

Comparative analysis of substitution patterns reveals that 3,3-diethyl substitution (D6) provides substantial but slightly reduced binding affinity (-29.47 kcal/mol) compared to the dimethyl analogue, indicating that steric effects begin to counteract electronic benefits as substituent size increases [2] [3]. The 3-ethyl,3-methyl mixed substitution pattern (D7) demonstrates intermediate binding affinity (-30.64 kcal/mol), suggesting that asymmetric substitution provides a balanced compromise between electronic enhancement and steric accommodation [2] [3].

Table 1: Electronic Effects of Aryl Ring Substitution Patterns

Substitution PositionElectronic EffectSteric InfluenceBinding Affinity (MM-GBSA)Relative Potency
3,3-DimethylElectron-donatingModerate crowding-35.71 kcal/molHighest
3,3-DiethylElectron-donatingIncreased crowding-29.47 kcal/molHigh
3-Ethyl,3-MethylMixed donatingAsymmetric crowding-30.64 kcal/molHigh
UnsubstitutedReferenceMinimal-17.45 kcal/molLowest

Conformational Restriction Strategies Through Piperidine Modulation

Conformational restriction of the piperidine ring system represents a fundamental strategy for enhancing biological activity through elimination of non-productive conformations and stabilization of bioactive geometries. The chair conformation of 2,6-diphenylpiperidin-4-ol derivatives demonstrates optimal spatial organization with equatorial positioning of all substituents, which minimizes 1,3-diaxial interactions and maintains favorable torsional angles [1] [5].

Bridged piperidine analogues provide enhanced conformational rigidity compared to their monocyclic counterparts. Studies of 2-azanorbornane derivatives reveal that the (S,S,S)-2-azanorbornane isomer achieves approximately 3-fold higher binding affinity than the reference compound through conformational preorganization [6]. The bridged methylene unit constrains the piperidine ring in a boat-like conformation, which paradoxically enhances receptor recognition despite deviating from the ideal chair geometry [6].

The conformational landscape of piperidine derivatives significantly influences their pharmacological profiles through modulation of binding entropy. Flexible piperidine rings suffer from conformational sampling penalties during receptor binding, effectively diluting the concentration of bioactive conformations [7]. Strategic introduction of conformational constraints through cyclopropane fusion or bridging elements reduces this entropic penalty while potentially enhancing binding specificity [8].

Computational analysis demonstrates that conformationally restricted analogues maintain critical pharmacophoric elements while reducing molecular flexibility. The quinuclidine analogue of 2,6-diphenylpiperidin-4-ol maintains substantial binding affinity despite constraining the piperidine in a rigid boat conformation, indicating significant tolerance for conformational variation within the receptor binding site [6]. This tolerance suggests that multiple conformational states may contribute to biological activity, providing opportunities for designing conformationally diverse analogues.

Vibrational analysis reveals that conformational restriction influences both stretching and bending modes of the piperidine ring system. Calculations show 123 vibrational modes for substituted derivatives, with frequencies below 1000 cm⁻¹ corresponding to fingerprint regions and those above 1000 cm⁻¹ representing functional group regions [4]. The stretching vibrations of nitrogen-hydrogen and oxygen-hydrogen groups occur at characteristic frequencies that reflect conformational constraints and hydrogen bonding patterns [4].

Table 2: Conformational Analysis Parameters for 2,6-Diphenylpiperidin-4-ol

ParameterValue/DescriptionSignificance
Piperidine Ring ConformationChair conformationOptimal for bioactivity
Dihedral Angle (Phenyl Rings)56.90°Influences electronic effects
Equatorial SubstituentsAll substituents equatorialMinimizes steric hindrance
Chair Conformation StabilityEnhanced by intramolecular interactionsCritical for receptor binding
Hydrogen Bonding PatternC6—H6···O4 weak bondsStabilizes crystal structure
C-H...π InteractionsC34—H34B···π involving phenyl ringContributes to binding affinity

Three-Dimensional Pharmacophore Mapping of Bioactive Analogues

Three-dimensional pharmacophore models for 2,6-diphenylpiperidin-4-ol derivatives reveal essential spatial relationships between key molecular features required for optimal biological activity. The pharmacophore consists of critical hydrogen bond acceptor sites, hydrophobic regions, and aromatic interaction zones that must be properly positioned in three-dimensional space for effective receptor recognition [9] [10].

Molecular docking studies demonstrate that the most potent derivatives (D2, D6, D7) share common binding orientations within the target protein active site, assuming linear arrangements that maximize favorable interactions [9]. The piperidine nitrogen serves as the primary positive ionizable functionality, while the phenyl substituents occupy distinct hydrophobic pockets characterized by specific geometric constraints [9]. This spatial organization creates a coherent pharmacophore model consisting of a central basic nitrogen separated by defined distances from two hydrophobic aromatic regions [9].

Structure-activity landscape index analysis identifies critical pharmacophoric elements through examination of compounds exhibiting high structural similarity but divergent biological activity [8]. The most sensitive pharmacophoric features include the distance between terminal aryl groups and the piperidine ring, the flexibility of linkers connecting aromatic substituents, and the presence of the piperidine-4-hydroxyl group positioned at precise spatial coordinates [8]. These findings highlight the importance of maintaining specific three-dimensional relationships between pharmacophoric elements for optimal activity [8].

Comparative pharmacophore mapping reveals that successful analogues maintain essential geometric relationships while tolerating moderate structural modifications in non-critical regions. The 4-phenylpiperazine tail efficiently occupies the primary hydrophobic pocket, while benzyl substituents represent secondary hydrophobic interactions that contribute to overall binding affinity [9]. Loss of proper pharmacophore alignment, as observed in compound 5, results in dramatically reduced binding affinity due to improper spatial positioning of key interaction elements [9].

The three-dimensional pharmacophore model provides valuable insights for virtual screening and lead optimization efforts. Successful compounds demonstrate linear binding arrangements with consistent spacing between pharmacophoric elements, suggesting that rigid scaffolds maintaining these geometric relationships should provide enhanced biological activity [9]. The model successfully predicts the activity of diverse structural classes, confirming its utility for identifying novel bioactive compounds through computational screening approaches [11].

Table 3: Molecular Docking Results of 2,6-Diphenylpiperidin-4-ol Derivatives Against Renin (4PYV)

CompoundStructureDocking Score (kcal/mol)XP GScore (kcal/mol)MM-GBSA Binding Energy (kcal/mol)Key Interactions
D12,6-diphenylpiperidin-4-ol-4.450-4.450-17.45-
D23,3-dimethyl-2,6-diphenylpiperidin-4-ol-6.043-6.043-35.71THR-77, ASP-32, PHE-117
D32,6-diphenylpiperidin-4-ol derivative-5.123-5.123-10.92-
D42,6-diphenylpiperidin-4-ol derivative-4.901-4.901-23.62-
D52,6-diphenylpiperidin-4-ol derivative-4.804-4.804-22.66-
D63,3-diethyl-2,6-diphenylpiperidin-4-ol-6.731-6.731-29.47ASP-32, PHE-117
D73-ethyl,3-methyl-2,6-diphenylpiperidin-4-ol-6.048-6.048-30.64ASP-32, PHE-117

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

253.146664230 g/mol

Monoisotopic Mass

253.146664230 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

Explore Compound Types